molecular formula C21H26N4O3 B2960445 6-cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one CAS No. 2034368-23-3

6-cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2960445
CAS No.: 2034368-23-3
M. Wt: 382.464
InChI Key: JYLDVRJXTVTSET-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group and a piperazine-derived side chain.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[4-(3-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15(25-20(26)9-8-19(22-25)16-6-7-16)21(27)24-12-10-23(11-13-24)17-4-3-5-18(14-17)28-2/h3-5,8-9,14-16H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLDVRJXTVTSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine ring : Known for its activity against central nervous system disorders.
  • Cyclopropyl group : Imparts unique steric properties that may influence receptor interactions.
  • Methoxyphenyl moiety : Enhances binding affinity to specific receptors.

The molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.

Preliminary studies suggest that the compound may exhibit:

  • Antidepressant and anxiolytic properties : Similar compounds have shown efficacy in treating mood disorders.
  • Receptor interactions : The piperazine structure may facilitate binding to serotonin and dopamine receptors, influencing neurotransmitter systems.

Table 1: Structural Features and Predicted Biological Activities

Structural FeaturePotential Biological Activity
Piperazine moietyAntidepressant, anxiolytic
Methoxyphenyl groupEnhanced receptor binding
Cyclopropyl groupModulation of pharmacokinetics

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notably:

  • Synthesis : The compound is synthesized through multi-step reactions involving cycloaddition techniques and careful control of reaction conditions to ensure high yield and purity.
  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown significant anti-tumor activity in human adenocarcinoma-derived cell lines (e.g., MCF-7).

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of related pyridazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values ranging from 5 µM to 20 µM against colon cancer cells (LoVo) .

Pharmacological Applications

The unique combination of functional groups in this compound suggests potential applications in:

  • Psychiatric Disorders : As a candidate for antidepressant or anxiolytic therapies.
  • Cancer Treatment : As a lead compound for developing novel anticancer agents.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights: The absence of crystallographic data for the target compound in the provided evidence limits direct conformational comparisons.
  • Activity Data: While piperazine derivatives often target CNS receptors, the evidence lacks explicit bioactivity data for the target compound.

Q & A

Q. How can chiral purity be ensured if asymmetric synthesis is employed for the cyclopropyl group?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation). Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or 1H^1H-NMR with chiral shift reagents .

Data Contradiction & Validation

Q. How to address conflicting results between in vitro and in vivo anti-inflammatory activity?

  • Methodological Answer : Re-evaluate bioavailability using Caco-2 cell permeability assays and plasma protein binding studies. Adjust formulations (e.g., PEGylation) to enhance solubility. For pyridazinones, poor oral bioavailability has been linked to rapid hepatic metabolism, necessitating prodrug strategies .

Q. What analytical techniques resolve ambiguities in NMR spectra caused by piperazine ring dynamics?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can slow ring flipping, splitting proton signals. For example, 4-(4-fluorophenyl)piperazine derivatives showed distinct axial/equatorial protons at −40°C .

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